2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a chlorophenoxy group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the 3-oxo group.
The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine. The final step involves coupling the chlorophenoxy derivative with the quinoxaline core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the quinoxaline core can be reduced to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoxaline core.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, while the chlorophenoxy group can enhance binding affinity to certain proteins. This dual action makes it a potent compound for various biological applications.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler compound with a similar chlorophenoxy group but lacking the quinoxaline core.
3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate: Another compound with a chlorophenoxy group but different core structure.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar in having a phenoxy group but with a different substitution pattern.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide stands out due to its unique combination of a biologically active quinoxaline core and a reactive chlorophenoxy group. This combination allows for diverse chemical reactivity and potential biological applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-14-9-11-15(12-10-14)29-13-20(27)24-17-6-2-1-5-16(17)21-22(28)26-19-8-4-3-7-18(19)25-21/h1-12H,13H2,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVPICZQFXIIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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